molecular formula C11H14ClNO2S B2901719 N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide CAS No. 1206989-20-9

N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide

Cat. No.: B2901719
CAS No.: 1206989-20-9
M. Wt: 259.75
InChI Key: DYTPTLXXKOVEPM-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide is an organic compound characterized by the presence of a cyclopropane ring, a sulfonamide group, and a 4-chlorophenethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide typically involves the reaction of 4-chlorophenethylamine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary to control stereochemistry in reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenethyl)-4-nitrobenzamide: Similar structure with a nitrobenzamide group instead of a cyclopropanesulfonamide group.

    Cyclopropanesulfonamide: Lacks the 4-chlorophenethyl moiety but shares the cyclopropanesulfonamide core.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide is unique due to the presence of both the 4-chlorophenethyl and cyclopropanesulfonamide groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-10-3-1-9(2-4-10)7-8-13-16(14,15)11-5-6-11/h1-4,11,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTPTLXXKOVEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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